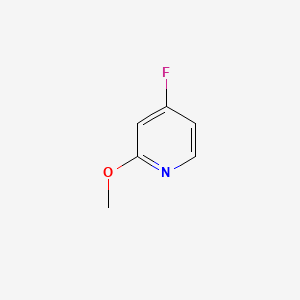

4-Fluoro-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFJFBUHTUVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320545 | |

| Record name | 4-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-81-3 | |

| Record name | 4-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-2-METHOXYPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine scaffold imparts unique electronic properties and metabolic stability to molecules containing this moiety. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established scientific principles and experimental methodologies.

The pyridine ring is a prevalent structural motif in a vast array of pharmaceuticals and bioactive compounds. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. The methoxy group, on the other hand, can modulate solubility and receptor binding interactions. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Core Physical Properties

A thorough understanding of the physical properties of a chemical compound is the bedrock of its application in research and development. These properties dictate the conditions required for handling, storage, reactions, and formulation. The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| CAS Number | 96530-81-3 | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 22-23 °C at 2 Torr | [3] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | Not available | |

| Melting Point | Data not consistently available | [2] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, ether); Limited solubility in water. | [2] |

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of physical property data, standardized experimental procedures must be employed. The following section details the methodologies for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a novel or sparsely characterized compound, experimental determination is crucial.

Methodology: Capillary Method (Siwoloboff Method)

This micro-scale method is ideal for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and a rubber band or wire for attachment.

-

Procedure:

-

A small amount of this compound (a few drops) is placed in the small test tube.

-

The capillary tube is placed, open end down, into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. The bubbles emerging from the capillary indicate that the vapor pressure of the sample has exceeded the pressure of the trapped air in the capillary. Upon cooling, the vapor pressure of the sample decreases. When the vapor pressure of the sample equals the atmospheric pressure, the liquid is drawn into the capillary tube.

Diagram: Boiling Point Determination using the Capillary Method

Caption: Steps for Density Determination.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Qualitative and Semi-Quantitative Determination

-

Apparatus: Small test tubes, vortex mixer, and a set of common laboratory solvents (e.g., water, ethanol, diethyl ether, dichloromethane, acetone).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is visually inspected for the presence of undissolved solute.

-

If the solute dissolves completely, it is reported as "soluble." If not, it is reported as "sparingly soluble" or "insoluble." [5] Causality: The principle of "like dissolves like" is the guiding concept. The solubility of this compound in various solvents is determined by the balance of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and the solvent molecules. Its good solubility in organic solvents is due to the presence of the pyridine ring and the methoxy group, which can engage in favorable interactions with organic solvent molecules. Its limited solubility in water is expected due to the predominantly nonpolar character of the molecule.

-

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atom attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. [6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

-

Expected Absorptions: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a strong C-F stretching band. [7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

-

Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and cleavage of the pyridine ring. [8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). [9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements: Based on available data for similar compounds, this compound is expected to have the following GHS hazard classifications:

-

Flammable liquid and vapor. [11]* Harmful if swallowed. [11]* Harmful in contact with skin. [11]* Causes skin irritation. [11]* Causes serious eye irritation. [11]* Harmful if inhaled. [11]* May cause respiratory irritation. [11]

Conclusion

This compound is a key building block in modern drug discovery, and a thorough understanding of its physical properties is essential for its effective application. This guide has provided a detailed overview of its core physical characteristics, the experimental methodologies for their determination, an analysis of its expected spectral data, and crucial safety and handling information. By adhering to the principles and procedures outlined herein, researchers, scientists, and drug development professionals can confidently and safely utilize this versatile compound in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich.

- MSU Chemistry. Standard Operating Procedures Huang Lab, February 2017.

- Alchemist-chem.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- PubChem. 2-Fluoro-4-methoxypyridine.

- Fluorine notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines".

- ChemicalBook. This compound | 96530-81-3.

- Benchchem.

- ChemicalBook. This compound CAS#: 96530-81-3.

- Fisher Scientific.

- Chemistry LibreTexts.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- Organic Syntheses.

- ChemicalBook. Pyridine, 2-fluoro-4-methoxy- (9CI)(175965-83-0) 1 H NMR.

- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.

- PubChem. This compound | C6H6FNO | CID 338458.

- Chemistry LibreTexts. 6.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Saarland University.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MSU Chemistry. Mass Spectrometry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment).

- Texas A&M University Department of Chemistry.

- Charles University. Table of Characteristic IR Absorptions.

- Chemguide. interpreting C-13 NMR spectra.

- Chemistry Steps. 13C Carbon NMR Spectroscopy.

- Wikipedia.

- Pearson.

- Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content.

- ResearchGate. 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b).

- ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ResearchGate. Vapor pressure and heat capacities of perfluoro-N-(4-methylcyclohexyl)piperidine | Request PDF.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 3. This compound CAS#: 96530-81-3 [m.chemicalbook.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. 884494-69-3 | 3-Fluoro-2-methoxypyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Fluoro-2-methoxypyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic pyridine core, make it a valuable building block for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive analysis of the chemical structure and bonding of this compound. We will delve into its molecular geometry, orbital hybridization, and the influence of its substituents on electron distribution. Furthermore, this document outlines detailed protocols for its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[4] Fluorine's high electronegativity and small van der Waals radius allow for strategic modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4] The pyridine scaffold, a common motif in numerous approved drugs, when combined with fluorine substitution, offers a powerful platform for the development of novel therapeutics.[3] this compound serves as a key intermediate in the synthesis of a wide array of bioactive compounds, from antibacterial agents to materials with unique optical and electronic properties.[1] Understanding its fundamental chemical structure and bonding is paramount for predicting its reactivity and designing efficient synthetic routes.

Molecular Structure and Bonding

The chemical identity and reactivity of this compound are dictated by the intricate arrangement of its atoms and the nature of the chemical bonds that hold them together.

Lewis Structure, Resonance, and Molecular Geometry

The structure of this compound consists of a six-membered pyridine ring, a heterocyclic aromatic compound containing one nitrogen atom. The IUPAC name for this compound is this compound.[5] Its molecular formula is C₆H₆FNO, and it has a molecular weight of approximately 127.12 g/mol .[5]

The pyridine ring is substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a fluorine atom. The presence of the electronegative nitrogen and fluorine atoms, along with the oxygen of the methoxy group, introduces polarity and influences the electron density distribution within the aromatic ring. Resonance structures can be drawn to illustrate the delocalization of π-electrons throughout the pyridine ring, which is a key characteristic of its aromaticity. The methoxy group, being an electron-donating group, can participate in resonance by donating a lone pair of electrons from the oxygen atom to the ring. Conversely, the highly electronegative fluorine atom acts as an electron-withdrawing group through the inductive effect.

The geometry of the pyridine ring is planar, with the carbon and nitrogen atoms exhibiting sp² hybridization. The methoxy group has a rotatable single bond between the oxygen and the ring carbon, and the methyl group's hydrogen atoms are arranged in a tetrahedral geometry around the sp³ hybridized carbon.

Caption: Chemical structure of this compound.

Orbital Hybridization and Aromaticity

The pyridine ring in this compound is aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the ring. All ring atoms (five carbons and one nitrogen) are sp² hybridized, forming a planar hexagonal structure. The unhybridized p-orbital on each ring atom overlaps to form a continuous π-system above and below the plane of the ring. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, which is why pyridine is basic.

The methoxy group's oxygen atom is sp³ hybridized, but can be considered partially sp² hybridized due to resonance participation. The fluorine atom's orbitals also interact with the π-system, primarily through a strong inductive withdrawal of electron density.

Spectroscopic Characterization: A Validating System

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-3 | 6.5 - 6.7 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| ¹H | H-5 | 6.8 - 7.0 | ddd | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3, 8-9 |

| ¹H | H-6 | 7.9 - 8.1 | d | J(H-H) ≈ 8-9 |

| ¹H | OCH₃ | 3.8 - 4.0 | s | - |

| ¹³C | C-2 | 163 - 165 | d | J(C-F) ≈ 15-20 |

| ¹³C | C-3 | 100 - 102 | d | J(C-F) ≈ 5-10 |

| ¹³C | C-4 | 168 - 172 | d | J(C-F) ≈ 240-260 |

| ¹³C | C-5 | 110 - 112 | d | J(C-F) ≈ 15-20 |

| ¹³C | C-6 | 148 - 150 | d | J(C-F) ≈ 2-4 |

| ¹³C | OCH₃ | 53 - 55 | s | - |

| ¹⁹F | F-4 | -120 to -140 | m | - |

Note: Predicted values are based on typical ranges for similar substituted pyridines and may vary slightly depending on the solvent and experimental conditions.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard pulse sequences.

-

Acquire a ¹³C NMR spectrum, often using proton-decoupling to simplify the spectrum to singlets for each unique carbon.

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, OCH₃) | 2850 - 3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Strong |

| C-F stretch | 1200 - 1300 | Strong |

| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Strong |

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for confirmation of functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide additional structural information.

For this compound (C₆H₆FNO), the exact mass is 127.0433 Da.[5] The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to this value. Common fragmentation patterns for substituted pyridines may involve the loss of the methoxy group or its components.

Synthesis and Reactivity

This compound is typically synthesized from 2-methoxypyridine.[1] The synthesis often involves a halogenation step where a fluorine-containing reagent is used to introduce the fluorine atom at the 4-position of the pyridine ring.[1] The reactivity of this compound is influenced by its substituents. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the electron-withdrawing fluorine atom deactivates it. The pyridine nitrogen also deactivates the ring towards electrophilic attack. The fluorine atom can be displaced by strong nucleophiles via nucleophilic aromatic substitution (SₙAr) reactions, a common strategy for further functionalization.[6][7]

Conclusion

This compound is a molecule with a rich chemical character defined by the interplay of its aromatic core and functional group substituents. A thorough understanding of its structure, bonding, and spectroscopic properties is essential for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for the characterization and validation of this important chemical entity, ensuring scientific integrity in its use as a building block for novel materials and therapeutics.

References

- This compound: Properties, Uses, Safety Data & Reliable Supplier in China. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

2-fluoro-4-methoxypyridine (C6H6FNO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. (n.d.). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxypyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Correlations of the Infrared Spectra of Some Pyridines. (n.d.). The Journal of Physical Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved January 11, 2026, from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

4-Fluoro-2-methoxyphenol. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

This compound (C6H6FNO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

4-Methoxypyridine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). Retrieved January 11, 2026, from [Link]

-

Mass spectra of fluorocarbons. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

2-Fluoro-4-methylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 2. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 4-Fluoro-2-methoxypyridine

Introduction

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative with the chemical formula C₆H₆FNO.[1][2][3] As a functionalized heterocyclic compound, it serves as a valuable building block in various chemical syntheses. Its structural motifs are found in pharmaceuticals, agrochemicals, and materials science, where the introduction of fluorine and methoxy groups can significantly alter biological activity, metabolic stability, and electronic properties.[4] Given its application in high-stakes fields, rigorous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed for researchers and drug development professionals, moving beyond mere data presentation to explain the causality behind experimental choices and the principles of creating a self-validating analytical workflow.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[5] For pyridine derivatives, the electronegative nitrogen atom induces a characteristic deshielding effect, causing the ring protons to resonate at a downfield region.[5][6]

¹H NMR Spectroscopy

Proton NMR is typically the initial experiment performed to obtain a fundamental overview of the molecule's proton framework. The spectrum of this compound is influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom, leading to a predictable pattern of chemical shifts and spin-spin couplings.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.85 | d | J(H-H) ≈ 5.5 |

| H-5 | ~6.80 | ddd | J(H-H) ≈ 5.5, J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 |

| H-3 | ~6.55 | dd | J(H-F) ≈ 9.5, J(H-H) ≈ 2.0 |

| -OCH₃ | ~3.90 | s | - |

Expertise & Experience: The assignments are logical. The H-6 proton is adjacent to the electron-withdrawing nitrogen, placing it furthest downfield. The methoxy group (-OCH₃) protons are a singlet as they have no adjacent protons to couple with. The H-3 and H-5 protons are upfield due to the influence of the ortho/para directing methoxy group and show complex splitting due to coupling with both adjacent protons and the fluorine atom.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single peak, though the presence of fluorine introduces C-F coupling, causing these signals to split into multiplets.[7]

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~165.0 | d, ¹J(C-F) ≈ 15 Hz |

| C-4 | ~162.5 | d, ¹J(C-F) ≈ 250 Hz |

| C-6 | ~148.0 | d, ³J(C-F) ≈ 12 Hz |

| C-5 | ~108.0 | d, ²J(C-F) ≈ 20 Hz |

| C-3 | ~98.0 | d, ²J(C-F) ≈ 25 Hz |

| -OCH₃ | ~53.5 | s |

Expertise & Experience: The carbon directly bonded to the highly electronegative fluorine (C-4) exhibits a large one-bond coupling constant (¹J(C-F)). Carbons two or three bonds away show smaller coupling constants. The carbons attached to oxygen (C-2) and nitrogen (C-2, C-6) are significantly deshielded and appear at the lowest field.[8][9]

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an essential and highly sensitive technique. Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it easy to detect.[10] Chemical shifts are highly sensitive to the electronic environment.

Table 3: ¹⁹F NMR Data for this compound (470 MHz, CDCl₃)

| Fluorine Assignment | Chemical Shift (δ, ppm) |

| F-4 | ~ -110 to -120 |

Expertise & Experience: The chemical shift is reported relative to a standard such as CFCl₃ (δ = 0 ppm).[11] The observed range is typical for a fluorine atom attached to an aromatic ring. The precise shift provides a unique fingerprint for this specific electronic environment.[10]

Experimental Protocol: NMR Data Acquisition

Trustworthiness through a Self-Validating System: The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments (e.g., COSY, HSQC) provides a cross-validating dataset that confirms all atomic connectivities, leaving no ambiguity in the final structure.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[12]

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 64 scans.

-

Reference the spectrum using an external standard or by indirect referencing.

-

Caption: A parallel workflow for comprehensive spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[13][14]

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorptions corresponding to its aromatic, ether, and fluoro functionalities. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) is as informative as the peaks that are present.[15]

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1585 | Strong | Aromatic C=C and C=N Stretch |

| 1270 - 1230 | Strong | Aryl-O Stretch (Asymmetric) |

| 1150 - 1050 | Strong | C-O Stretch (Symmetric) & C-F Stretch |

Expertise & Experience: Aromatic ethers are known to show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[8][13] The C-F stretch also appears in this region (1100-1000 cm⁻¹), often overlapping with the C-O symmetric stretch, resulting in a strong, broad absorption band. The combination of these specific peaks provides a unique "fingerprint" for the molecule.[13]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean.

-

Background Collection: Collect a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a high-quality result.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[16][17]

Analysis of the Mass Spectrum

In Electron Ionization (EI) mass spectrometry, a high-energy electron beam removes an electron from the molecule to form a molecular ion (M⁺•).[18] This ion is often unstable and breaks apart into smaller, characteristic fragment ions.[19]

-

Molecular Ion (M⁺•): The molecular weight of this compound is 127.12 g/mol .[1] The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 127.

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap to the molecule's structure.

-

Loss of a methyl radical (•CH₃): A common pathway for methoxy-aromatics is the loss of the methyl group from the ether, leading to a fragment at m/z 112 ([M-15]⁺).

-

Loss of formaldehyde (CH₂O): Another characteristic fragmentation involves a rearrangement and loss of neutral formaldehyde, resulting in a fragment at m/z 97 ([M-30]⁺).

-

Loss of CO: Subsequent loss of carbon monoxide from the m/z 112 fragment can produce an ion at m/z 84.

-

Sources

- 1. This compound | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 4. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. colorado.edu [colorado.edu]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. Interpreting IR Spectra [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. uni-saarland.de [uni-saarland.de]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Fluoro-2-methoxypyridine (CAS: 96530-81-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic properties and reactivity, making it a sought-after intermediate in the fields of medicinal chemistry and agrochemical research.[1] The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless to slightly yellowish liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96530-81-3 | [4] |

| Molecular Formula | C₆H₆FNO | [4] |

| Molecular Weight | 127.12 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 22-23 °C at 2 Torr | [1] |

| Density | 1.146 g/cm³ (Predicted) | [1] |

| pKa | 2.28 ± 0.10 (Predicted) | [1] |

| Solubility | Good solubility in organic solvents such as ethanol and ether; limited solubility in water. | [3] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Predicted and experimental spectral data provide a unique fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The methoxy group will appear as a singlet in the upfield region. The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds.[5]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the pyridine ring.[6]

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will be influenced by the presence of the methoxy and fluoro substituents, with potential losses of a methyl radical (CH₃), carbon monoxide (CO), and hydrogen fluoride (HF).[7]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the C-F bond, C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Synthesis and Reactivity

The primary synthetic route to this compound typically involves the fluorination of a 2-methoxypyridine precursor.[1] One common strategy is the halogenation of 2-methoxypyridine using a suitable fluorinating agent.

Illustrative Synthetic Workflow

Caption: General synthetic approach to this compound.

A more detailed, though generalized, procedure can be conceptualized based on the synthesis of similar fluorinated pyridines, such as the Balz-Schiemann reaction starting from an aminopyridine precursor.[8]

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing fluorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 4-position is a good leaving group in such reactions, allowing for the introduction of a wide range of nucleophiles.

Caption: General scheme of SNAr reaction on this compound.

This reactivity is the cornerstone of its utility as a building block, enabling the facile synthesis of diverse 4-substituted-2-methoxypyridine derivatives. For instance, reaction with amines, such as piperidine, would yield the corresponding 4-amino-substituted pyridine.[2]

Applications in Drug Discovery and Agrochemicals

The ability to introduce various functional groups at the 4-position via SNAr makes this compound a key intermediate in the synthesis of complex molecules with potential biological activity.

While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motif is present in numerous patented compounds within the pharmaceutical and agrochemical sectors. For example, derivatives of 4-phenoxy-N-methylpyridine-2-carboxamide, which could be conceptually derived from intermediates like this compound, have been investigated as antineoplastic agents.[9]

The broader class of fluorinated pyridines is integral to the development of many modern agrochemicals, where the fluorine atom contributes to enhanced efficacy and favorable metabolic profiles.[10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Source:[4]

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[11]

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The hydrolytic stability of fluorinated pyridines can be influenced by the substitution pattern and the pH of the medium. Under acidic conditions, hydrolysis of the methoxy group or protonation of the pyridine nitrogen can occur.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of reactivity and structural features. Its utility is primarily driven by its susceptibility to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities at the 4-position of the pyridine ring. This reactivity profile has established it as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

- This compound: Properties, Uses, Safety Data & Reliable Supplier in China. (URL: Not available)

-

Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository. (URL: [Link])

- 4‐Methoxypyridine N‐oxide.

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. (URL: [Link])

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. (URL: [Link])

- Calculated and experimental 13C NMR chemical shifts.

- Interpretation of mass spectra. (URL: Not available)

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. (URL: [Link])

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. (URL: [Link])

- United States P

-

This compound. PubChem. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. (URL: [Link])

- Fluorine NMR. (URL: Not available)

-

Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. (URL: [Link])

- US Patent 3,703,521.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.

- CN102898358A - Preparation method of fluoropyridine compounds.

- 19Flourine NMR. (URL: Not available)

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. (URL: [Link])

- Spectroscopic Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide. BenchChem. (URL: Not available)

- US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

- SUPPORTING INFORMATION Fluorination and Hydrolytic Stability of Water-Soluble Platinum Complexes with a Borane-Bridged. (URL: Not available)

- CHAPTER 2 Fragmentation and Interpret

-

NMR study of the interaction of P-450 with 4-methoxypyridine. CORE. (URL: [Link])

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

-

Interpreting Mass Spectrometry Output. Waters Corporation. (URL: [Link])

-

Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). RSC Publishing. (URL: [Link])

-

13C NMR Spectroscopy. Organic Chemistry Data. (URL: [Link])

-

2-FLUORO-5-(4-METHOXYPHENYL)-PYRIDINE - Optional[13C NMR]. SpectraBase. (URL: [Link])

- Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

2-Fluoro-4-methoxypyridine. PubChem. (URL: [Link])

- CN115160220A - Synthesis process of pyridine-N-oxide.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. (URL: [Link])

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. (URL: [Link])

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. (URL: [Link])

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (URL: [Link])

Sources

- 1. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. whitman.edu [whitman.edu]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 9. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Reactivity and stability of 4-Fluoro-2-methoxypyridine

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay between the electron-deficient pyridine core and the competing effects of its fluoro and methoxy substituents, endows it with a distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, reactivity, and handling protocols. We will delve into the mechanistic underpinnings of its primary reaction pathways, most notably Nucleophilic Aromatic Substitution (SNAr), and offer field-proven insights into its practical application and storage.

Physicochemical and Structural Properties

This compound is typically a colorless to slightly yellow liquid at room temperature.[1] Its structure is characterized by a pyridine ring substituted with a methoxy group at the C2 position and a fluorine atom at the C4 position. These substituents are critical in defining the molecule's chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2][3] |

| Appearance | Colorless to slightly yellowish liquid | [1] |

| IUPAC Name | This compound | [3] |

| CAS Number | 96530-81-3 | [2] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, ether); limited solubility in water | [1] |

Electronic Landscape and Principles of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. Three key features govern its chemical behavior:

-

The Pyridine Nitrogen : As an electronegative heteroatom, the nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.[4]

-

The C4-Fluoro Group : Fluorine is the most electronegative element, and its placement at the C4 position significantly enhances the electrophilicity of this carbon center through a strong inductive effect (-I). This makes the C4 position highly activated for nucleophilic aromatic substitution.

-

The C2-Methoxy Group : The methoxy group is an electron-donating group through resonance (+M effect) but is electron-withdrawing inductively (-I effect). While it donates electron density to the ring, the primary site of nucleophilic attack is determined by the powerful activating effect of the C4-fluoro substituent and the inherent electronic properties of the pyridine ring.

The confluence of these effects makes Nucleophilic Aromatic Substitution (SNAr) the predominant and most synthetically useful reaction pathway for this molecule.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental to the utility of this compound, providing a reliable method for introducing a wide array of functional groups.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack : A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex.[4]

-

Stabilization : This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. This stabilization is a key reason why substitution occurs preferentially at the C2 and C4 positions.[4]

-

Elimination : The aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group, yielding the substituted product.

The reaction is highly regioselective for the C4 position due to the powerful activation by the fluorine atom. Furthermore, the rate of SNAr reactions on fluoropyridines is significantly faster than on their chloro- or bromo-analogues, a consequence of fluorine's high electronegativity which facilitates the initial nucleophilic attack.[5][6]

Visualization of the SNAr Mechanism

Caption: SNAr mechanism on this compound.

(Note: The above DOT script is a template. Actual image generation would require valid image URLs for the chemical structures to render correctly.)

Stability Profile and Handling Considerations

While a versatile reagent, this compound requires careful handling and storage to maintain its integrity.

General Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from heat, sparks, and open flames, as it is a flammable liquid.[3][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Degradation Pathways

-

Hydrolysis : Fluoropyridines can be susceptible to acid-catalyzed hydrolysis. In the presence of acid and water, the fluorine atom can be displaced to form the corresponding 4-hydroxy-2-methoxypyridine, which exists in equilibrium with its tautomeric form, 2-methoxy-4-pyridone.[9][10][11] This process is initiated by the protonation of the ring nitrogen, which further increases the ring's electrophilicity.

-

Polymerization : Under certain conditions, particularly in the presence of strong acids or upon prolonged storage in suboptimal conditions, fluoropyridines can be prone to polymerization, often resulting in the formation of brown, gummy solids.[10]

Synthetic Applications in Drug Discovery

The ability to easily displace the C4-fluoro substituent makes this compound a valuable scaffold in the synthesis of complex, biologically active molecules. It serves as a key intermediate for introducing nitrogen, oxygen, or sulfur-based nucleophiles into a pyridine core. This is a common strategy in the development of pharmaceuticals, including kinase inhibitors and central nervous system (CNS) agents.[12][13] For instance, derivatives have been synthesized as potent PI3K/mTOR dual inhibitors for cancer therapy.[13]

Experimental Protocol: SNAr with a Primary Amine

This protocol provides a representative, self-validating workflow for the substitution of the C4-fluorine with an amine nucleophile.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO.

-

Addition of Reagents : Add the primary amine, followed by the dropwise addition of DIPEA.

-

Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired 4-amino-2-methoxypyridine derivative.

Experimental Workflow Diagram

Sources

- 1. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available quantitative solubility data, this document serves as a practical framework for researchers, scientists, and drug development professionals. It delves into the theoretical principles governing solubility, offers detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination, and provides insights into data interpretation and the influencing factors. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₆FNO. Its chemical structure, featuring a fluorine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring, imparts unique electronic and physicochemical properties that are of significant interest in medicinal chemistry and material science. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective formulations.

Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | Data varies depending on purity and pressure | |

| Density | Specific value depends on conditions |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. The dissolution process can be understood through fundamental thermodynamic principles.[2]

Intermolecular Forces and Polarity

The solubility of this compound is dictated by its molecular structure. The presence of the electronegative fluorine atom and the nitrogen and oxygen atoms in the methoxy group and pyridine ring, respectively, creates a dipole moment, rendering the molecule polar. Consequently, it is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions. Its capacity for hydrogen bonding is limited to the nitrogen and oxygen atoms acting as hydrogen bond acceptors.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, especially in the context of drug discovery and development.[3][4][5]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[3][4] This is a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Kinetic Solubility is often measured in high-throughput screening and refers to the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[3][5]

For the purposes of process chemistry and formulation development, determining the thermodynamic solubility is of greater importance.

Effect of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[7][8][9][10][11][12][13] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent. An increase in temperature provides this energy, favoring the dissolution process according to Le Chatelier's principle.[9][11] However, the extent of this increase is compound and solvent-specific.

Qualitative Solubility Assessment of this compound

A preliminary qualitative assessment is a rapid and efficient way to screen a range of solvents. Based on general chemical principles and available information, the expected qualitative solubility of this compound is summarized below. It is generally observed to have good solubility in common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Water | High | Both | Sparingly Soluble | Limited due to the difference in polarity between the molecule and water. |

| Methanol | High | Both | Soluble | Polar protic solvent, favorable interactions. |

| Ethanol | High | Both | Soluble | Polar protic solvent, favorable interactions. |

| Isopropanol | Medium | Both | Soluble | Less polar than methanol and ethanol, but still favorable. |

| Acetone | High | Acceptor | Soluble | Polar aprotic solvent, good dipole-dipole interactions. |

| Ethyl Acetate | Medium | Acceptor | Soluble | Moderately polar, suitable for dissolution. |

| Dichloromethane | Medium | None | Soluble | Apolar solvent, but can dissolve moderately polar compounds. |

| Chloroform | Medium | Donor | Soluble | Similar to dichloromethane. |

| Toluene | Low | None | Soluble | Aromatic solvent, can interact with the pyridine ring. |

| Hexane | Low | None | Sparingly Soluble | Nonpolar solvent, unfavorable interactions with the polar solute. |

| Acetonitrile | High | Acceptor | Soluble | Polar aprotic solvent, good dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Acceptor | Soluble | Highly polar aprotic solvent, excellent solvent for polar molecules. |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Soluble | Highly polar aprotic solvent, excellent solvent for polar molecules. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method for visually assessing solubility.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Spatula or micropipette

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "Soluble" (completely dissolved), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).

Caption: A simple workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination

For many applications, a precise, quantitative measure of solubility is required. The following sections detail the "gold standard" flask method and subsequent analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

The Flask Method (OECD Test Guideline 105)

The flask method is a widely accepted technique for determining the thermodynamic solubility of a substance.[1][14][15][16][17]

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary experiment may be needed to determine the time to equilibrium (e.g., 24-48 hours).

-

Once equilibrium is reached, allow the mixture to stand at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of the diluted solution using a validated analytical method (HPLC or UV-Vis).

-

Calculate the original solubility, accounting for the dilution factor.

Caption: The flask method workflow for determining thermodynamic solubility.

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining the concentration of a solute.[18][19][20][21][22]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Appropriate mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

4.2.1. Method Development (General Guidance)

A suitable HPLC method should be developed and validated for this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. Pyridine and its derivatives typically exhibit strong UV absorbance, making this a suitable detection method.[23][24][25]

4.2.2. Preparation of Calibration Standards

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of the diluted sample from the flask method.[18][19]

4.2.3. Analysis and Calibration Curve

-

Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.[18][19][21]

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 (typically > 0.99) for a linear relationship.

-

Inject the diluted sample from the flask method and record its peak area.

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

Caption: Workflow for quantitative analysis using HPLC with a calibration curve.

Analytical Quantification: UV-Vis Spectrophotometry

For a more rapid, though potentially less specific, analysis, UV-Vis spectrophotometry can be employed.[23][26][27][28]

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a solution of the compound across a range of UV wavelengths.

-

Prepare a series of calibration standards as described for the HPLC method.

-

Measure the absorbance of each calibration standard at the λ_max.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample from the flask method.

-

Use the calibration curve (Beer-Lambert Law) to determine the concentration of the diluted sample.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Purity of the Compound: Impurities can significantly affect solubility.

-

Solvent Purity: The presence of water or other impurities in the organic solvent can alter its solvating properties.

-

Temperature: As discussed, temperature has a significant impact on solubility.[7][8][9][10][11][12][13] All measurements should be performed at a constant and recorded temperature.

-

pH (in aqueous or buffered systems): As a pyridine derivative, the basicity of the nitrogen atom means that the solubility in aqueous systems will be pH-dependent.

Conclusion

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Labster. (n.d.). Calibration curve for HPLC. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338458, this compound. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

Microbioz India. (2023). HPLC calibration curve: Everything You Need to Know. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

-

Shimadzu Corporation. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method [Video]. YouTube. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

JoVE. (2020, March 26). Solubility - Concept [Video]. [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Shimadzu Corporation. (2022, November 22). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions [Video]. YouTube. [Link]

-

Elmhurst College. (n.d.). Solubility. [Link]

-